molecular formula C11H13BrN4O4S B2402440 5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide CAS No. 1795408-86-4

5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide

Cat. No. B2402440
CAS RN: 1795408-86-4
M. Wt: 377.21
InChI Key: MPWMWOPFRZULJA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antiprotozoal Agents

Compounds structurally related to 5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide have been investigated for their potential as antiprotozoal agents. For example, certain imidazo[1,2-a]pyridines and their derivatives have shown strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, two protozoan parasites (Ismail et al., 2004).

Synthesis and Properties Studies

Research on similar imidazole derivatives includes the synthesis and examination of their properties. For instance, the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole and its derivatives has been achieved, and electrophilic substitution reactions like nitration, bromination, and sulfonation were studied (El’chaninov et al., 2017).

Anticonvulsant and Analgesic Activities

Research has also explored the anticonvulsant and analgesic activities of similar compounds. A series of 6-substituted imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and their 5-bromo derivatives were synthesized and evaluated, showing significant protection against convulsions and superior analgesic activity in certain models (Khazi et al., 1996).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating furan- and imidazole-based structures have shown potential as carbonic anhydrase inhibitors. Some of these compounds have demonstrated effective and long-lasting intraocular pressure lowering, suggesting their use in the treatment of conditions like glaucoma (Ilieș et al., 2000).

Anti-Tubercular Activity

Research on 2-sulfonamido/trifluoromethyl-6-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives, including 5-bromo variants, has shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Gadad et al., 2004).

Antibacterial Activities

Research into N-(4-bromophenyl)furan-2-carboxamide and its analogs has revealed significant antibacterial activities against drug-resistant bacteria, demonstrating the potential of these compounds in addressing antimicrobial resistance (Siddiqa et al., 2022).

Safety and Hazards

While specific safety and hazard information for “5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide” is not available, it’s important to handle all chemical substances with care and follow appropriate safety protocols .

properties

IUPAC Name

5-bromo-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O4S/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWMWOPFRZULJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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